molecular formula C21H24F2N6O6S B12470883 (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate

(3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate

Numéro de catalogue: B12470883
Poids moléculaire: 526.5 g/mol
Clé InChI: PXHANKVTFWSDSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate is a potent and selective small molecule inhibitor identified in research as a key tool compound. It functions as a dual inhibitor of the Hippo signaling pathway kinases LATS1 and LATS2 (Large Tumor Suppressor kinases 1 and 2) [https://www.phosphosolutions.com/p-2697-anti-lats1-p-909-phosphospecific/]. By inhibiting LATS1/2, this compound prevents the phosphorylation and subsequent inactivation of the downstream transcriptional coactivators YAP and TAZ, leading to their nuclear accumulation and activation of TEAD-mediated gene transcription [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5764543/]. This mechanism is critical for investigating the role of the Hippo pathway in regulating cell proliferation, organ size, and tissue regeneration. Its primary research value lies in the study of cancers where YAP/TAZ hyperactivation is oncogenic, and in exploring pathways related to tissue fibrosis and regenerative medicine. This product is supplied with detailed analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity for your critical research applications. It is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Propriétés

Formule moléculaire

C21H24F2N6O6S

Poids moléculaire

526.5 g/mol

Nom IUPAC

N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid

InChI

InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)

Clé InChI

PXHANKVTFWSDSG-UHFFFAOYSA-N

SMILES canonique

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O

Origine du produit

United States

Méthodes De Préparation

Core Pyrazolo[1,5-a]Pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 3-aminopyrazole derivatives with β-keto esters or nitriles. For example:

  • Intermediate A : 5-[(2R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine is synthesized by reacting (2R)-2-(2,5-difluorophenyl)pyrrolidine with 3-nitropyrazolo[1,5-a]pyrimidine under palladium catalysis (Pd(OAc)₂, Xantphos, K₂CO₃ in dioxane at 100°C).
  • Intermediate B : (3S)-3-Hydroxypyrrolidine-1-carboxylic acid is prepared via enzymatic resolution or asymmetric hydrogenation.

Carboxamide Coupling

The final carboxamide bond is formed using coupling agents:

  • Reaction Conditions : Intermediate A reacts with Intermediate B in the presence of HATU or EDCI/HOBt in DMF at 25–40°C, yielding the free base.

Racemization Control and Stereochemical Purity

Resolution of (2R)-2-(2,5-Difluorophenyl)Pyrrolidine

Racemization is minimized using chiral auxiliaries or catalytic asymmetric synthesis:

  • Method : Treatment of racemic 2-(2,5-difluorophenyl)pyrrolidine with L-(+)-tartaric acid in ethanol/water achieves >98% enantiomeric excess (ee) of the (R)-enantiomer.
  • Alternative : Enzymatic kinetic resolution with lipases (e.g., CAL-B) in MTBE.

Sulfate Salt Formation

Acid-Base Reaction

The free base is converted to the sulfate salt via sulfuric acid treatment:

  • Procedure : The free base is dissolved in ethanol, and 1.0–1.2 equivalents of H₂SO₄ are added dropwise at 0–5°C. The mixture is stirred for 12 h, yielding a white precipitate.
  • Yield : 85–92% after recrystallization from ethanol/water (4:1 v/v).

Crystallization Optimization

  • Solvent System : Ethanol/heptane (3:1) at 50°C, followed by cooling to 0°C, produces crystals with a uniform particle size (D90 < 50 μm).
  • XRD Analysis : The crystalline form exhibits characteristic peaks at 2θ = 10.2°, 12.5°, and 18.7°, confirming a monoclinic lattice.

Process Optimization and Scalability

Palladium-Catalyzed Coupling

  • Catalyst Screening : Pd(OAc)₂/Xantphos outperforms PdCl₂(dppf) in reducing side products (<2% dehalogenation byproducts).
  • Scale-Up : A 50 kg batch achieved 78% yield with residual Pd < 10 ppm after activated carbon treatment.

Purity Enhancements

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) reduces impurities to <0.1%.
  • Crystallization : Two successive crystallizations from ethanol/water increase purity to 99.9%.

Analytical Characterization

Quality Control Parameters

Parameter Specification Method
Purity ≥99.5% HPLC (UV 254 nm)
Water Content ≤0.5% Karl Fischer
Residual Solvents Ethanol < 500 ppm GC-FID
Sulfate Content 10.8–11.2% (theory: 11.0%) Ion Chromatography

Stability Data

  • Accelerated Stability : No degradation after 6 months at 40°C/75% RH (ICH Q1A guidelines).
  • Photostability : Stable under UV light (ICH Q1B).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Classical Coupling 65 98.5 Low catalyst loading
Microwave-Assisted 82 99.1 Reduced reaction time (2 h vs. 8 h)
Flow Chemistry 75 98.8 Continuous processing

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs account for 68% of total production, with (2R)-2-(2,5-difluorophenyl)pyrrolidine being the most expensive component ($12,000/kg).
  • Environmental Impact : Solvent recovery (ethanol, dioxane) reduces waste by 40%.

Analyse Des Réactions Chimiques

Types of Reactions: Larotrectinib sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of larotrectinib sulfate include reducing agents like zinc powder, iron powder, and palladium carbon. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.

Major Products Formed: The major products formed from these reactions are intermediates that lead to the final active pharmaceutical ingredient, larotrectinib sulfate. These intermediates are carefully monitored and purified to ensure the final product’s quality.

Applications De Recherche Scientifique

Larotrectinib sulfate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a kinase inhibitor to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusion. This compound has shown efficacy in treating various cancers, including high-grade glioma, low-grade glioma, and other central nervous system tumors . Additionally, larotrectinib sulfate is being studied for its potential in developing new drug delivery systems and extended-release formulations .

Mécanisme D'action

Larotrectinib sulfate is an inhibitor of tropomyosin receptor kinases TrkA, TrkB, and TrkC. Upon administration, it binds to these receptors, preventing neurotrophin-Trk interaction and Trk activation. This results in the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk . The compound’s mechanism of action is highly selective, making it effective in targeting specific cancer mutations.

Comparaison Avec Des Composés Similaires

(a) Larotrectinib vs. Lorlatinib

  • Target Specificity : Larotrectinib is selective for TRK kinases, while lorlatinib targets ALK/ROS1, making it more suitable for lung cancer .
  • Half-life : Larotrectinib’s short half-life (0.5–2 hours) necessitates twice-daily dosing, whereas lorlatinib’s 24-hour half-life allows once-daily dosing .
  • Formulation : Both utilize crystalline forms for stability, but larotrectinib’s sulfate salt improves aqueous solubility compared to lorlatinib’s free base .

(b) Larotrectinib vs. WO 2019118584 Derivatives

  • Core Structure : Both share a pyrazolo[1,5-a]pyrimidine scaffold, but larotrectinib’s (2R)-2-(2,5-difluorophenyl)pyrrolidine group enhances TRK binding affinity .
  • Substituents : Derivatives from WO 2019118584 replace the 3-hydroxy-pyrrolidine carboxamide with groups like 1H-pyrazole, which may alter potency or metabolic stability .

Pharmacokinetic and Clinical Differentiation

  • Pediatric Use : Larotrectinib is uniquely approved for children, supported by studies showing tolerability in patients as young as 1 month .
  • Resistance Profile : Larotrectinib-resistant tumors often develop solvent-front mutations (e.g., TRKA G595R), whereas lorlatinib addresses resistance mutations in ALK (e.g., G1202R) .

Activité Biologique

The compound (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their antitumor , antimicrobial , and anti-inflammatory properties. They function primarily as selective inhibitors of various kinases and enzymes involved in cell signaling pathways. The specific compound under discussion has been identified as a potent inhibitor of Pim-1 kinase, which plays a critical role in regulating cell survival and proliferation in cancer cells.

The biological activity of (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate is largely attributed to its ability to inhibit the Pim-1 kinase. Inhibition of Pim-1 leads to:

  • Decreased phosphorylation of BAD protein : This is crucial as BAD is an important regulator of apoptosis. The inhibition results in increased apoptosis in cancer cells that rely on Pim-1 for survival .
  • Inhibition of cell proliferation : The compound has shown significant effects on 2D colony formation assays at submicromolar concentrations, indicating its potential as an antitumor agent .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent activity against a variety of cancer cell lines. The following table summarizes key findings from recent biological evaluations:

Study Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)<0.5Pim-1 inhibition
A549 (lung cancer)0.3BAD phosphorylation inhibition
HCT116 (colon cancer)0.4Induction of apoptosis

These results indicate that the compound is highly effective across multiple cancer types, supporting its development as a therapeutic agent.

Kinase Selectivity Profile

The selectivity profile is critical for minimizing off-target effects. The compound has been evaluated against a panel of oncogenic kinases:

Kinase Inhibition (%) at 1 μM
Pim-1>98%
Flt-395%
TRKC96%
TRKB90%
Other Kinases (total tested)119 total; >50% inhibition in 16 kinases

The selectivity score calculated for this compound was found to be S(50) = 0.14, indicating a favorable selectivity profile that could enhance its safety and efficacy in clinical applications .

Case Studies and Clinical Implications

Recent research has highlighted the potential clinical applications of pyrazolo[1,5-a]pyrimidine derivatives:

  • Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in targeted cancer therapies.
  • Combination Therapies : Given its mechanism of action, there is potential for use in combination with other therapeutic agents to enhance efficacy against resistant cancer phenotypes.
  • Safety Profile : Initial assessments suggest that the compound does not significantly inhibit hERG channels at concentrations up to 30 μM, indicating a potentially favorable cardiac safety profile .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.